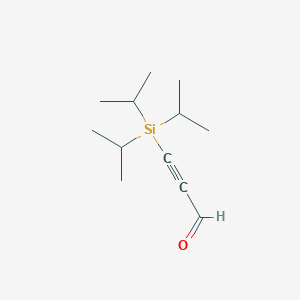

3-(Triisopropylsilyl)propiolaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tri(propan-2-yl)silylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h8,10-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXGYIMJNXQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC=O)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455056 | |

| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-80-5 | |

| Record name | 3-(Triisopropylsilyl)propiolaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(triisopropylsilyl)propiolaldehyde. This versatile bifunctional molecule, featuring both an aldehyde and a protected alkyne, serves as a critical building block in the synthesis of complex organic molecules. This document includes a compilation of its physical and chemical properties, a detailed experimental protocol for its preparation, and an exploration of its synthetic applications. Safety information is also provided to ensure proper handling.

Chemical Properties

This compound, with the CAS number 163271-80-5, is a colorless liquid widely utilized in organic synthesis.[1] The triisopropylsilyl (TIPS) group provides significant steric bulk, which can influence the reactivity of the molecule and offer stability during synthetic transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂OSi | [1][2][3][4][5] |

| Molecular Weight | 210.39 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 163271-80-5 | [1][2][4][5] |

| PSA (Polar Surface Area) | 17.07000 | [1][2][4] |

| LogP | 3.40670 | [1][2][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Exact Mass | 210.14400 | [2][4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][6] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.19 (s, 1H), 1.12−1.06 (m, 21H) ppm.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of the lithium salt of triisopropylsilylacetylene.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[7]

Materials:

-

(Triisopropylsilyl)acetylene

-

n-Butyllithium (1.6 M in hexane)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

1M Hydrochloric acid

-

Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C under a nitrogen atmosphere.[7]

-

To this solution, n-butyllithium (7.58 mL, 1.6 M in hexane) is added dropwise.[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7]

-

The mixture is then cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added.[7]

-

After the addition is complete, the solution is allowed to warm to room temperature and is stirred for an additional 2 hours.[7]

-

The reaction is quenched by the addition of 20 mL of 1M hydrochloric acid, and the mixture is stirred vigorously for 2 hours.[7]

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.

Synthesis Workflow

Reactivity and Applications

This compound is a valuable and versatile building block in organic synthesis due to its orthogonal reactivity.[1] The aldehyde functionality can undergo typical aldehyde reactions such as Wittig reactions, aldol condensations, and reductive aminations. The silyl-protected alkyne is relatively stable to many reaction conditions but can be deprotected using fluoride sources, such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations like Sonogashira couplings, click chemistry, or Glaser couplings.

This compound plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][8] For instance, it has been used in the synthesis of porphyrin derivatives.[7] The aldehyde can react with pyrrole under acidic conditions (e.g., boron trifluoride etherate) to form a porphyrinogen, which is then oxidized to the corresponding porphyrin.[7]

Safety Information

-

Flammability: Aldehydes can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for a given chemical before use.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]

- 3. This compound | C12H22OSi | CID 11095897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 163271-80-5 | this compound - Moldb [moldb.com]

- 6. 163271-80-5|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Cas 163271-80-5,this compound | lookchem [lookchem.com]

- 9. download.basf.com [download.basf.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(triisopropylsilyl)propiolaldehyde, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of both a reactive aldehyde group and a sterically hindered silyl-protected alkyne, allowing for selective transformations at either end of the molecule. This document details a common synthetic protocol and provides key characterization data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂OSi | [1][2][3][4] |

| Molecular Weight | 210.39 g/mol | [1][2][3][4] |

| Appearance | Colorless oil | [5] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][6] |

Synthesis of this compound

A widely employed method for the synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.[5]

-

Deprotonation: To a solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in diethyl ether (5 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium solution (7.58 mL, 1.6 M in hexane) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Formylation: The reaction mixture is cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added. The solution is then allowed to warm to room temperature and is stirred for an additional 2 hours.

-

Workup and Purification: A 1M hydrochloric acid solution (20 mL) is added to the reaction mixture, and it is stirred vigorously for 2 hours. The product is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated using a rotary evaporator. The crude product is purified by column chromatography to yield the final product as a colorless oil (1.7 g, 93% yield).[5]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

| ¹H | CDCl₃ | 9.19 | s, 1H, Aldehyde proton |

| ¹H | CDCl₃ | 1.12-1.06 | m, 21H, Isopropyl protons |

| ¹³C (Predicted) | CDCl₃ | ~177 | Aldehyde carbonyl (C=O) |

| ¹³C (Predicted) | CDCl₃ | ~103 | Acetylenic carbon (Si-C≡) |

| ¹³C (Predicted) | CDCl₃ | ~95 | Acetylenic carbon (≡C-CHO) |

| ¹³C (Predicted) | CDCl₃ | ~18 | Isopropyl methyl carbons |

| ¹³C (Predicted) | CDCl₃ | ~11 | Isopropyl methine carbons |

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2945, 2865 | C-H stretch (isopropyl) |

| ~2150 | C≡C stretch (alkyne) |

| ~1670 | C=O stretch (aldehyde) |

Note: IR data is predicted based on characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 210 | [M]⁺ | Molecular Ion |

| 167 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 181 | [M - CHO]⁺ | Loss of the formyl radical |

| 139 | [M - C₃H₇ - CO]⁺ | Subsequent loss of CO from the m/z 167 fragment |

Note: Mass spectrometry data is predicted based on common fragmentation patterns of silyl compounds and aldehydes.[7][8][9]

Logical Relationship of Characterization Data

Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and the compiled actual and predicted spectroscopic data serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors. The provided workflows and data tables are designed for clarity and ease of use in a laboratory setting.

References

- 1. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]

- 2. 163271-80-5 | this compound - Moldb [moldb.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 163271-80-5 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent in organic synthesis, combining the reactivity of an aldehyde with a sterically hindered silyl-protected alkyne. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including those with potential applications in materials science and drug discovery. The triisopropylsilyl (TIPS) group offers significant steric protection to the terminal alkyne, preventing its unwanted reactions and allowing for selective manipulations of the aldehyde functionality. Furthermore, the TIPS group imparts high solubility in organic solvents and can be selectively removed under specific conditions to liberate the terminal alkyne for further functionalization. This guide provides a comprehensive overview of the structure, reactivity, and synthetic applications of this compound, complete with experimental protocols and tabulated data to support its use in research and development.

Structure and Properties

This compound, with the chemical formula C₁₂H₂₂OSi, possesses a linear propargyl aldehyde backbone with a bulky triisopropylsilyl group attached to the terminal carbon of the alkyne. This steric hindrance is a key feature, influencing its reactivity and stability.

| Property | Value | Reference |

| CAS Number | 163271-80-5 | [1][2] |

| Molecular Formula | C₁₂H₂₂OSi | [1][2] |

| Molecular Weight | 210.39 g/mol | [1][2] |

| Appearance | Colorless oil | [1] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1] |

Spectroscopic Data:

While comprehensive spectral data in peer-reviewed literature is scarce, the following ¹H NMR data has been reported:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 9.19 | s | 1H | Aldehyde (CHO) |

| ¹H | 1.06-1.12 | m | 21H | TIPS group (CH, CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Synthesis

The most common and efficient synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

Materials:

-

(Triisopropylsilyl)acetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (triisopropylsilyl)acetylene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

-

Cool the mixture back to -78 °C and add N,N-dimethylformamide (2.0 eq) dropwise.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |

| (Triisopropylsilyl)acetylene | DMF | 1. n-BuLi2. 1 M HCl | Diethyl ether | ~93% |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the distinct functionalities of the aldehyde and the protected alkyne. This allows for a modular approach to the synthesis of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is susceptible to nucleophilic attack, enabling a variety of transformations.

-

Nucleophilic Addition: Organometallic reagents such as Grignard reagents and organolithium compounds can add to the aldehyde to form secondary propargyl alcohols.

-

Wittig Reaction: The aldehyde can undergo Wittig olefination to generate enynes, which are valuable building blocks in organic synthesis.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides propargyl amines.

-

Condensation Reactions: As a key step in the synthesis of porphyrin systems, this compound undergoes condensation with pyrrole.

Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(triisopropylsilylethynyl)porphyrin

Materials:

-

This compound

-

Pyrrole

-

Dichloromethane (CH₂Cl₂)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

-

To a solution of this compound (1.0 eq) and pyrrole (1.0 eq) in dry dichloromethane under a nitrogen atmosphere at -78 °C, add boron trifluoride etherate (catalytic amount).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.

-

Add DDQ (0.75 eq) and continue stirring for another 2 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the porphyrin product.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |

| This compound | Pyrrole | 1. BF₃·OEt₂2. DDQ | Dichloromethane | ~14% |

Reactions Involving the Silyl-Protected Alkyne

The TIPS-protected alkyne is generally unreactive under conditions that transform the aldehyde. However, the silyl group can be selectively removed to unveil the terminal alkyne, which can then participate in a variety of reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Glaser Coupling: To form symmetrical diynes.

Applications in Drug Discovery and Development

While direct incorporation of this compound into a marketed drug is not widely documented, its utility as a versatile building block is evident in the synthesis of complex molecular architectures relevant to medicinal chemistry. The propargyl aldehyde moiety is a precursor to various heterocyclic systems and functionalized side chains found in bioactive molecules. The ability to introduce an acetylene unit, which can be further elaborated, makes it a valuable tool for generating molecular diversity in drug discovery programs. For instance, the enyne and propargyl alcohol scaffolds derived from this aldehyde are present in a number of natural products and synthetic compounds with interesting biological activities.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic utility and logical workflow for utilizing this compound.

References

An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-(Triisopropylsilyl)propiolaldehyde is a key bifunctional reagent in modern organic synthesis, prized for its versatility in constructing complex molecular architectures. Its unique structure, featuring a sterically hindered silyl-protected alkyne and a reactive aldehyde, allows for sequential and chemoselective transformations. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its burgeoning applications in the synthesis of bioactive molecules and its potential role in modulating signaling pathways, thereby highlighting its significance in drug discovery and development.

Introduction

In the landscape of pharmaceutical and medicinal chemistry, the demand for efficient and versatile building blocks is paramount for the construction of novel therapeutic agents. This compound, a colorless to pale yellow liquid, has emerged as a valuable synthon, offering two distinct reactive sites: a terminal alkyne masked by a bulky triisopropylsilyl (TIPS) protecting group and a terminal aldehyde. This arrangement allows for a wide array of chemical manipulations, making it an ideal starting material for the synthesis of diverse molecular scaffolds.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 163271-80-5 | [1][2] |

| Molecular Formula | C₁₂H₂₂OSi | [1][3] |

| Molecular Weight | 210.39 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

| Solubility | Soluble in common organic solvents | - |

| Storage Conditions | Store in an inert atmosphere, typically at -20°C | - |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the formylation of the lithium salt of triisopropylsilylacetylene.

Materials:

-

Triisopropylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of triisopropylsilylacetylene (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

-

Formylation: Cool the reaction mixture back to -78 °C and add N,N-dimethylformamide (DMF) (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Applications in Drug Development and Synthesis of Bioactive Molecules

The dual reactivity of this compound makes it a powerful tool for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into various functional groups through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, reductive amination, and addition of organometallic reagents. The TIPS-protected alkyne provides a handle for subsequent modifications, most notably through "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, after deprotection of the silyl group.

While specific, commercially available drugs directly synthesized from this starting material are not extensively documented in publicly available literature, its utility as a versatile building block in medicinal chemistry research is evident.[3] Its structure is particularly amenable to the synthesis of:

-

Heterocyclic Compounds: The aldehyde and alkyne moieties can participate in various cyclization reactions to form a diverse array of heterocyclic systems, which are common scaffolds in many pharmaceuticals.

-

Kinase Inhibitors: The propargyl aldehyde core can be elaborated to generate structures that mimic the hinge-binding motifs of known kinase inhibitors.[4][5][6][7][8] The alkyne can be used to introduce further diversity and improve binding affinity.

-

Natural Product Synthesis: The compound serves as a valuable C3-synthon in the total synthesis of complex natural products, many of which exhibit potent biological activities.

-

Bioconjugation: The alkyne functionality, after deprotection, is a key component in bioconjugation reactions, allowing for the attachment of this molecule or its derivatives to biological macromolecules for targeted drug delivery or diagnostic purposes.

Role in Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is not yet established in the scientific literature. However, its utility in synthesizing molecules that can modulate these pathways is of significant interest to researchers. For instance, the synthesis of novel kinase inhibitors using this building block could lead to the development of drugs that target signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

The logical workflow for utilizing this compound in drug discovery often involves its incorporation into a molecular scaffold designed to interact with a specific biological target within a signaling cascade.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the efficient construction of complex and diverse molecular entities. While its direct biological activity is not the primary focus, its role in the synthesis of potent, biologically active compounds is undeniable. Future research will likely see the expanded use of this reagent in the development of novel therapeutics targeting a range of diseases, further solidifying its importance in the field of drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

A Technical Guide to the Spectroscopic Data of 3-(Triisopropylsilyl)propiolaldehyde

Introduction

3-(Triisopropylsilyl)propiolaldehyde is a valuable bifunctional molecule in organic synthesis, combining the reactivity of an aldehyde with the synthetic versatility of a protected terminal alkyne. This guide provides a comprehensive overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification, characterization, and utilization of this compound. This document presents both experimentally determined and predicted spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.19 | Singlet | 1H | Aldehyde proton (-CHO) |

| 1.12-1.06 | Multiplet | 21H | Isopropyl protons (-CH(CH₃)₂ and -CH(CH₃)₂) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data is experimental.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~104 | Silyl-substituted alkyne carbon (TIPS-C≡) |

| ~93 | Aldehyde-adjacent alkyne carbon (≡C-CHO) |

| ~18 | Isopropyl methyl carbons (-CH(CH₃)₂) |

| ~11 | Isopropyl methine carbons (-CH(CH₃)₂) |

Solvent: CDCl₃. These are predicted values based on typical chemical shifts for similar functional groups.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2945, 2865 | Strong | C-H stretch (isopropyl groups) |

| ~2720 | Medium | C-H stretch (aldehyde Fermi resonance) |

| ~2170 | Medium | C≡C stretch (alkyne) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1465, 1385 | Medium | C-H bend (isopropyl groups) |

| ~675 | Strong | Si-C stretch |

These are predicted values based on characteristic infrared absorption frequencies for the functional groups present.

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 210 | Moderate | [C₁₂H₂₂OSi]⁺• | Molecular Ion (M⁺•) |

| 167 | High | [C₉H₂₁Si]⁺ | Loss of the formyl radical (•CHO) and acetylene (C₂H₂) |

| 125 | Moderate | [C₆H₁₅Si]⁺ | Loss of a propyl group from the [C₉H₂₁Si]⁺ fragment |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation |

These are predicted fragmentation patterns based on common fragmentation pathways for aldehydes and organosilicon compounds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a sufficient number of scans for adequate signal-to-noise (typically 128-1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Salt plates (KBr or NaCl)

-

Volatile solvent for cleaning (e.g., dichloromethane, isopropanol)

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Background Spectrum: Record a background spectrum of the ambient atmosphere.

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry.

-

Place one drop of this compound onto one salt plate.

-

Carefully place the second salt plate on top and gently rotate to form a thin, uniform liquid film.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

-

Cleaning: Thoroughly clean the salt plates with a suitable solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen volatile solvent.

-

-

GC-MS Setup:

-

GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature that ensures rapid volatilization (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of any impurities.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in scan mode throughout the GC run.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragments.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation of this compound under electron ionization.

References

Stability and Storage of 3-(Triisopropylsilyl)propiolaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Triisopropylsilyl)propiolaldehyde, a key building block in organic synthesis. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and successful application in research and development. This document summarizes the available data on its properties, storage, and potential degradation pathways.

Summary of Physical and Chemical Properties

| Property | Value |

| CAS Number | 163271-80-5[1][2][3][4] |

| Molecular Formula | C12H22OSi[1][5][6] |

| Molecular Weight | 210.39 g/mol [1][2][6] |

| Appearance | Colorless liquid[6] |

| Purity | Typically available as 95% or 97%[2][5] |

| PSA (Polar Surface Area) | 17.07000[1][6] |

| LogP | 3.40670[1][6] |

Recommended Storage Conditions

To maintain the quality and stability of this compound, specific storage conditions are consistently recommended by suppliers. These conditions are designed to mitigate degradation from atmospheric exposure and elevated temperatures.

| Parameter | Recommendation |

| Temperature | Store in a freezer, under -20°C.[1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][4] |

| Container | Keep container tightly closed. |

| Incompatibilities | Avoid heat and sources of ignition.[7] |

Recommended Handling and Storage Workflow

The following workflow outlines the best practices for handling and storing this compound to minimize degradation and ensure user safety.

Caption: Recommended workflow for receiving, handling, and storing this compound.

Potential Degradation Pathways

While specific studies on the degradation of this compound are not widely published, based on general organic chemistry principles, two primary degradation pathways can be anticipated: oxidation of the aldehyde and desilylation of the alkyne. The triisopropylsilyl (TIPS) protecting group is known to be more robust against both acidic and basic conditions compared to smaller silyl groups like trimethylsilyl (TMS).[7]

Caption: Conceptual diagram of potential degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the quantitative assessment of the stability of this compound are not available in the reviewed literature. However, researchers can adapt general methods for stability testing of reactive organic compounds. A typical approach would involve:

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Stress Conditions: Expose the samples to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, ambient), light intensities, and atmospheric conditions (inert vs. air).

-

Time-Point Analysis: At specified time intervals, analyze the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification: Determine the percentage of the remaining this compound and identify any major degradation products.

It is important to note that aldehydes can undergo oxidative degradation in the presence of oxygen, which often proceeds through a radical mechanism.[8] Therefore, stringent exclusion of air is critical for maintaining the compound's purity.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to ensure its stability. The primary recommendations are to store it at low temperatures (under -20°C) under an inert atmosphere. While quantitative stability data is lacking in the public domain, an understanding of its chemical nature and potential degradation pathways can guide researchers in its proper use and storage, thereby ensuring the reliability of experimental outcomes.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 163271-80-5 | this compound - Moldb [moldb.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 163271-80-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS#:163271-80-5 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Triisopropylsilyl (TIPS) Group: A Robust Shield in Modern Alkyne Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. For the synthesis of complex molecules featuring the versatile alkyne moiety, the terminal alkyne's acidic proton presents a significant challenge, necessitating a robust and reliable protecting group. Among the arsenal of available options, the triisopropylsilyl (TIPS) group has emerged as a stalwart guardian, offering a unique combination of stability, reliability, and selective reactivity. This technical guide provides a comprehensive overview of the application of the TIPS protecting group in alkyne synthesis, detailing experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

The Role and Advantages of the TIPS Protecting Group

Trialkylsilyl groups are widely employed to protect the terminal C-H of an alkyne. The choice of the specific silyl group is dictated by the steric bulk of the substituents on the silicon atom, which directly influences its stability. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered and, therefore, more robust than other common silyl groups like trimethylsilyl (TMS) and triethylsilyl (TES). This enhanced stability makes the TIPS group an ideal choice for multi-step syntheses where the protected alkyne must endure a variety of reaction conditions that might cleave less bulky silyl ethers.

The primary advantages of using the TIPS protecting group for terminal alkynes include:

-

Facile Introduction: The TIPS group can be readily introduced onto a terminal alkyne under standard conditions.

-

Enhanced Stability: TIPS-protected alkynes exhibit high stability towards a wide range of reagents and reaction conditions, including mildly acidic and basic media, as well as many organometallic reagents.

-

Selective Deprotection: Despite its robustness, the TIPS group can be selectively removed under specific and often mild conditions, allowing for the unmasking of the terminal alkyne at the desired synthetic stage.

-

Orthogonal Protection Schemes: The differential stability of various silyl ethers allows for the implementation of orthogonal protection strategies. For instance, a less stable TMS group on one alkyne can be selectively cleaved in the presence of a more stable TIPS group on another, enabling sequential reactions at different sites within a molecule.[1]

Experimental Protocols

Protection of Terminal Alkynes with Triisopropylsilyl Chloride (TIPS-Cl)

The silylation of a terminal alkyne to afford a TIPS-protected alkyne is typically achieved by deprotonation of the alkyne with a strong base, followed by quenching with triisopropylsilyl chloride.

General Protocol for the TIPS Protection of Phenylacetylene:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 equivalent) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Deprotonation: Cool the solution to 0 °C or -78 °C, depending on the base used. Slowly add a strong base such as n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) (1.05 - 1.2 equivalents). Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the acetylide.

-

Silylation: To the resulting acetylide solution, add triisopropylsilyl chloride (TIPS-Cl) (1.1 - 1.3 equivalents) dropwise, maintaining the low temperature.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure TIPS-protected alkyne.

Table 1: Representative Conditions for TIPS Protection of Terminal Alkynes

| Alkyne Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | n-BuLi | THF | -78 to rt | 2 | >95 |

| 1-Octyne | n-BuLi | THF | -78 to rt | 3 | ~90 |

| Propargyl alcohol | 2 eq. n-BuLi | THF | -78 to rt | 2 | ~85 |

| Ethynyltrimethylsilane | MeLi | Et₂O | 0 to rt | 1 | >90 |

Deprotection of TIPS-Protected Alkynes

The removal of the TIPS group can be accomplished under various conditions, with fluoride-based reagents being the most common. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used reagent for the cleavage of silyl ethers and is effective for the deprotection of TIPS-alkynes.

-

Reaction Setup: Dissolve the TIPS-protected alkyne (1.0 equivalent) in a suitable solvent, typically THF.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 - 2.0 equivalents) to the solution at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. The crude product can be purified by column chromatography. A 98% yield has been reported for the deprotection of a trialkylsilyl-protected alkyne using TBAF in THF and MeOH at -20 to 10 °C.[2]

Protocol 2: Deprotection using Silver Fluoride (AgF)

This method is particularly mild and efficient, offering good chemoselectivity.

-

Reaction Setup: Dissolve the TIPS-protected alkyne (1.0 equivalent) in methanol (MeOH) to a concentration of approximately 0.1 M. The reaction should be protected from light by covering the flask with aluminum foil.

-

Reagent Addition: Add silver fluoride (AgF) (1.5 equivalents) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature (23 °C). The reaction progress can be monitored by TLC.

-

Work-up: After complete consumption of the starting material, add 1 M hydrochloric acid (HCl) (3 equivalents) and stir for 10 minutes. Filter the mixture to remove the silver salts.

-

Extraction and Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting terminal alkyne is then purified by column chromatography.[3]

Table 2: Deprotection of Various TIPS-Arylacetylenes with AgF in Methanol [3]

| Substrate (TIPS-Ar) | Time (h) | Yield (%) |

| 4-(Triisopropylsilylethynyl)benzaldehyde | 3.5 | 81 |

| 1-(4-(Triisopropylsilylethynyl)phenyl)ethan-1-one | 4.0 | 92 |

| 4-(Triisopropylsilylethynyl)benzonitrile | 3.5 | 90 |

| Methyl 4-(triisopropylsilylethynyl)benzoate | 4.0 | 95 |

| 2-Nitro-4-(triisopropylsilylethynyl)phenol | 4.5 | 85 |

| 2-(Triisopropylsilylethynyl)pyridine | 5.0 | 78 |

| 3-(Triisopropylsilylethynyl)quinoline | 5.0 | 88 |

| 2-(Triisopropylsilylethynyl)pyrimidine | 6.0 | 65 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental chemical transformations and a typical synthetic workflow involving the TIPS protecting group.

Caption: Mechanism of TIPS protection of a terminal alkyne.

Caption: Mechanism of fluoride-mediated deprotection of a TIPS-alkyne.

Caption: General synthetic workflow using a TIPS protecting group.

Chemoselectivity and Orthogonal Strategies

A significant advantage of the TIPS group is its high degree of stability, which allows for selective reactions at other functional groups within the same molecule. For instance, the TIPS group is stable to many conditions used to introduce or remove other protecting groups, such as those for alcohols and amines.

Furthermore, the differential stability among silyl ethers enables orthogonal protection strategies. A common tactic involves the use of a TMS group alongside a TIPS group. The TMS group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) while leaving the more robust TIPS group intact.[1] This allows for sequential modifications of two different alkyne moieties within the same molecule, a powerful tool in the synthesis of complex architectures. For example, a molecule containing both a TMS-protected and a TIPS-protected alkyne can first undergo a reaction at the deprotected TMS site, followed by deprotection of the TIPS group and a subsequent, different reaction at that position.

Conclusion

The triisopropylsilyl protecting group is an invaluable tool in modern organic synthesis, particularly for the construction of complex molecules containing terminal alkynes. Its robust nature, coupled with the ability for selective removal, provides chemists with a reliable and versatile strategy to navigate challenging synthetic pathways. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective implementation of the TIPS protecting group in their synthetic endeavors and ultimately accelerating the discovery and development of new chemical entities.

References

The Strategic Role of Silyl-Protected Propiolaldehydes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic deployment of highly reactive, yet tunable, chemical entities is paramount for the development of novel therapeutics. Among these, silyl-protected propiolaldehydes, such as 3-(triisopropylsilyl)propiolaldehyde (TIPS-propiolaldehyde), have emerged as versatile building blocks and covalent warheads in medicinal chemistry. Their unique trifunctional nature—comprising a bulky silyl protecting group, a reactive aldehyde, and an electrophilic alkyne—offers a sophisticated platform for the synthesis of complex molecular architectures and for the design of targeted covalent inhibitors. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of silyl-protected propiolaldehydes, providing researchers with the foundational knowledge to leverage these powerful reagents in their drug discovery endeavors.

Core Competencies of Silyl-Protected Propiolaldehydes

The utility of silyl-protected propiolaldehydes in medicinal chemistry stems from a combination of factors:

-

Tunable Reactivity: The bulky silyl group, typically a triisopropylsilyl (TIPS) or a related group, provides steric hindrance that modulates the reactivity of the propiolaldehyde system. This allows for selective reactions at either the aldehyde or the alkyne terminus.

-

Covalent Inhibition Potential: The propiolaldehyde moiety serves as a Michael acceptor, capable of reacting with nucleophilic residues on biological targets, most notably the thiol group of cysteine. This forms the basis for their application as electrophilic warheads in the design of targeted covalent inhibitors.[1][2][3]

-

Synthetic Versatility: These compounds are valuable precursors for the synthesis of a wide array of heterocyclic and carbocyclic scaffolds, which are prevalent in medicinally active compounds.[4][5][6] The aldehyde and alkyne functionalities can be sequentially or orthogonally manipulated to construct complex molecular frameworks.

Synthesis of Silyl-Protected Propiolaldehydes

The most common and readily available silyl-protected propiolaldehyde is this compound. Its synthesis is a well-established multi-step process that is achievable in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Propargyl alcohol

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous diethyl ether or hexanes

-

Silica gel for column chromatography

Procedure:

-

Protection of Propargyl Alcohol:

-

To a solution of propargyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM at 0 °C, add TIPSCl (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(triisopropylsilyl)prop-2-yn-1-ol.

-

-

Oxidation to the Aldehyde:

-

To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of 3-(triisopropylsilyl)prop-2-yn-1-ol (1.0 eq.) in DCM.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether or hexanes and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be performed if necessary.

-

Expected Yield: 70-85% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Applications in Medicinal Chemistry

The reactivity of silyl-protected propiolaldehydes can be harnessed in several key areas of medicinal chemistry, including the development of covalent inhibitors and the synthesis of bioactive heterocycles.

Covalent Inhibition: Targeting Nucleophilic Residues

The α,β-unsaturated nature of the propiolaldehyde system makes it an effective Michael acceptor for nucleophilic amino acid residues within protein binding sites, particularly cysteine.[1][2][3] The bulky TIPS group can play a role in orienting the warhead within the binding pocket and may also serve to modulate the intrinsic reactivity of the electrophile.

Mechanism of Covalent Modification:

The reaction proceeds via a conjugate addition of the cysteine thiol to the β-carbon of the alkyne, forming a stable covalent adduct.

Experimental Protocol: Reaction with a Model Thiol (N-Acetylcysteine)

Objective: To demonstrate the reactivity of this compound with a thiol nucleophile.

Materials:

-

This compound

-

N-Acetylcysteine

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).

-

In a microcentrifuge tube, combine the N-acetylcysteine solution with the this compound solution to final concentrations of 1 mM and 1.1 mM, respectively.

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench by diluting with a solution of 0.1% formic acid in water/acetonitrile (95:5).

-

Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct.

Quantitative Data Analysis:

The rate of adduct formation can be quantified by monitoring the change in peak areas of the reactants and product over time. This allows for the determination of pseudo-first-order rate constants. While specific kinetic data for the reaction of TIPS-propiolaldehyde with glutathione or cysteine is not extensively published, studies on related propiolates show second-order rate constants with glutathione in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹.[7][8] It is anticipated that the aldehyde functionality would further activate the alkyne towards nucleophilic attack.

Table 1: Representative Reactivity Data for Propiolates with Glutathione [7][8]

| Electrophile | Second-Order Rate Constant (k_GSH) (M⁻¹s⁻¹) |

| Ethyl propiolate | ~1.5 x 10⁻³ |

| Methyl propiolate | ~2.0 x 10⁻³ |

Synthesis of Bioactive Heterocycles

Silyl-protected propiolaldehydes are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[4][5][6] The aldehyde can participate in condensation reactions, while the silyl-protected alkyne can be deprotected and undergo cyclization or coupling reactions.

Workflow for Heterocycle Synthesis:

Example: Synthesis of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocycles with a wide range of biological activities, including antifungal and kinase inhibitory properties.[5][9]

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

Objective: To synthesize a dihydropyrimidine derivative from this compound.

Materials:

-

This compound

-

Urea or a substituted urea

-

Ethanol

-

Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)

Procedure:

-

To a solution of this compound (1.0 eq.) and urea (1.1 eq.) in ethanol, add a catalytic amount of acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography on silica gel.

Conclusion

Silyl-protected propiolaldehydes represent a class of reagents with significant, yet still expanding, potential in medicinal chemistry. Their tunable reactivity and versatile chemical handles make them valuable tools for both the construction of complex molecular scaffolds and the design of targeted covalent inhibitors. While the direct application of these specific reagents in late-stage clinical candidates or approved drugs is not yet widely documented, the foundational chemistry and principles outlined in this guide provide a strong basis for their further exploration and exploitation in the discovery of novel therapeutics. As the demand for more selective and potent drugs continues to grow, the strategic use of sophisticated building blocks like silyl-protected propiolaldehydes will undoubtedly play an increasingly important role.

References

- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of substituted pyrimidines, pyrazole[3,4-d]pyrimidines and imidazo[4,5-d]pyrimidines and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Propargyl Aldehydes in the Synthesis of Complex Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the propargyl moiety into molecular frameworks is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of complex architectures found in natural products and pharmaceutically active compounds. Propargyl aldehydes, in particular, serve as powerful and reactive building blocks, enabling the stereocontrolled formation of carbon-carbon bonds and the subsequent elaboration into a diverse array of functional groups. This technical guide provides an in-depth overview of the core principles and practical applications of propargyl aldehydes in the synthesis of complex molecules, with a focus on key reactions, experimental methodologies, and mechanistic insights.

Core Reactivity: The Propargylation of Aldehydes

A fundamental and widely utilized transformation involving propargyl precursors is the nucleophilic addition to aldehydes, yielding valuable chiral homopropargylic alcohols.[1][2] These products are key intermediates in the synthesis of polyketide natural products and other biologically active molecules.[2][3] Significant advancements have been made in controlling the stereoselectivity of this reaction through the use of chiral reagents and catalysts.[1][2]

The reaction typically proceeds through a highly organized six-membered cyclic transition state, which is crucial for achieving high stereoselectivity.[2][3] The choice of the propargylating agent and the catalytic system is paramount in determining the efficiency and stereochemical outcome of the transformation.

Key Propargylating Agents and Catalytic Systems

A variety of propargylating agents have been developed, each with its own advantages in terms of reactivity, stability, and ease of handling.[4] These include boron-based reagents, propargyl silanes, and propargyl halides.[4] The tautomeric relationship between propargyl and allenyl species further expands the synthetic possibilities, as either can often serve as the reactive intermediate.[1][4]

Table 1: Comparison of Selected Catalytic Systems for the Propargylation of Aldehydes

| Propargylating Agent | Catalyst System | Key Features | Reference |

| Racemic Propargyl Carbonates | Photoredox/Cobalt | Enables regio-, diastereo-, and enantioselective addition via propargyl radicals.[3][5] | [5] |

| Propargylic Silanes | Chiral Organosilver | Catalytic asymmetric addition to aldehydes.[1][4] | [1] |

| Allenylboronic Acid Pinacol Ester | Chiral Brønsted Acid | High stereoselectivity through an organized cyclic transition state.[2] | [2] |

| Propargyl Bromide | Zinc(0) | Mediates the formation of homopropargylic alcohols.[1][4] | [1] |

| Propargyl Bromide | Copper(I) Chloride / Manganese | Chemoselective synthesis of homopropargylic alcohols.[1][4] | [1] |

Experimental Protocols for Key Propargylation Reactions

Detailed methodologies are critical for the successful implementation of these synthetic transformations. Below are representative experimental protocols for key propargylation reactions.

Photoredox/Cobalt-Catalyzed Diastereo- and Enantioselective Propargylation

This method utilizes a dual catalytic system to achieve high stereocontrol in the addition of propargyl radicals to aldehydes.[5]

Protocol: In a nitrogen-filled glovebox, a reaction vessel is charged with CoCl₂ (10 mol%), the chiral ligand (e.g., (S,S)-ligand, 5.0 mol%), the aldehyde (1.0 equiv), racemic propargyl carbonate (1.5 equiv), and Mn powder (2.0 equiv). Acetonitrile is added, and the mixture is stirred at 22 °C for 12 hours. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (er) is determined by HPLC analysis.[5]

Stereoselective Propargylation using Allenylboronic Acid Pinacol Ester

This protocol, employing a chiral Brønsted acid catalyst, is notable for its mild reaction conditions and high stereoselectivity.[2]

Protocol: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen) containing 4Å molecular sieves (100 mg) is added the chiral Brønsted acid catalyst (10-20 mol%). Anhydrous toluene (1.5 mL) is added, followed by the freshly distilled aldehyde (0.20 mmol). The reaction mixture is cooled to -20 °C. Allenylboronic acid pinacol ester (0.30 mmol) is then added slowly over 30 seconds. The reaction is stirred at this temperature for a specified time (e.g., 96 hours), with progress monitored by TLC. Upon completion, the product is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Dual Photoredox-Titanium Catalyzed Propargylation

This procedure offers a practical and effective method for the propargylation of aldehydes using a titanium complex and an organic dye as a photoredox catalyst.[6][7]

Protocol: In a Schlenk tube, [Cp₂TiCl₂] (10 mol %) and the organic dye 3DPAFIPN are placed under an argon atmosphere. Inhibitor-free dry THF (to achieve a 0.05 M solution of the aldehyde) is added, and the mixture is subjected to freeze-pump-thaw cycles. Propargyl bromide (3 equiv) and the aldehyde (1 equiv) are then added. The reaction mixture is irradiated with visible light and stirred vigorously for 14-48 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[6][7]

Mechanistic Insights and Reaction Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Proposed Catalytic Cycle for Photoredox/Cobalt-Catalyzed Propargylation

The reaction is proposed to proceed through the formation of propargyl radicals, which then engage with a chiral cobalt catalyst.[3]

Caption: Proposed catalytic cycle for the photoredox/cobalt-catalyzed propargylation of aldehydes.

Stereoselective Propargylation via a Cyclic Transition State

The high stereoselectivity observed in many propargylation reactions, particularly those using boron-based reagents, is attributed to a highly organized, chair-like six-membered transition state.[2]

Caption: Logical workflow for stereoselective propargylation via a cyclic transition state.

Applications in Complex Molecule Synthesis and Drug Discovery

The utility of propargyl aldehydes and their derivatives extends to the total synthesis of numerous natural products and the development of novel therapeutic agents. The propargyl group is a versatile functional handle that can be further transformed into various other functionalities.[2] The resulting homopropargylic alcohols are key intermediates in the synthesis of complex polyketides, which exhibit a wide range of biological activities.[2][8]

Furthermore, the rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design.[9] Propargylated compounds have shown significant potential as anticancer, antimicrobial, and neuroprotective agents.[9][10] For instance, the aldehyde-alkyne-amine (A³) coupling reaction, which generates propargylic amines, is a powerful tool for creating diverse molecular libraries for medicinal chemistry applications, including the development of PROTACs (proteolysis targeting chimeras).[11]

Conclusion

Propargyl aldehydes and their corresponding synthetic transformations represent a powerful and indispensable tool in the arsenal of the modern synthetic chemist. The ability to stereoselectively introduce the propargyl group into organic molecules opens up efficient pathways to a wide array of complex and biologically relevant targets. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more sophisticated applications in natural product synthesis and drug discovery, further solidifying the importance of this versatile functional group.

References

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles using 3-(Triisopropylsilyl)propiolaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both a reactive aldehyde and a protected terminal alkyne, allows for a range of synthetic transformations. The bulky triisopropylsilyl (TIPS) group provides steric protection for the alkyne, preventing its participation in undesired side reactions and enabling selective transformations at the aldehyde functionality. Furthermore, the TIPS group can be readily removed under mild conditions, revealing a terminal alkyne for subsequent functionalization, such as in click chemistry or Sonogashira coupling reactions.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, using this compound as the starting material. These protocols are based on well-established synthetic methodologies for analogous α,β-unsaturated and alkynyl aldehydes.

Key Synthetic Applications

The primary synthetic utility of this compound in heterocycle synthesis lies in its role as a three-carbon building block, which can react with dinucleophiles to form five- and six-membered rings. The aldehyde group provides a key electrophilic site for initial condensation, followed by cyclization involving the acetylenic moiety.

Synthesis of TIPS-Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a cornerstone of pyrazole synthesis. This compound serves as a masked 1,3-dicarbonyl equivalent, reacting with hydrazines to produce 4-(triisopropylsilyl)pyrazoles. These products are valuable intermediates in medicinal chemistry, as the pyrazole core is a prevalent scaffold in numerous pharmaceuticals. The TIPS group can be retained as a lipophilic moiety or removed to allow for further derivatization at the 4-position.

Synthesis of TIPS-Substituted Isoxazoles

Analogous to pyrazole synthesis, the condensation of this compound with hydroxylamine furnishes 4-(triisopropylsilyl)isoxazoles. The isoxazole ring is another important pharmacophore found in a range of biologically active molecules. This method provides a direct route to isoxazoles bearing a versatile silyl group.

Synthesis of TIPS-Substituted Pyrimidines and Pyrimidinethiones

The Biginelli reaction and related condensations provide access to the pyrimidine core, a fundamental component of nucleobases and numerous drugs. By reacting this compound with urea or thiourea, 5-(triisopropylsilyl)pyrimidines and their corresponding 2-thioxo derivatives can be synthesized. These compounds can serve as precursors for a diverse array of functionalized pyrimidines.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the synthesis of various heterocycles from this compound. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction optimization.

| Heterocycle | Dinucleophile | Product | Typical Solvent | Catalyst/Reagent | Typical Reaction Time | Typical Yield (%) |

| Pyrazole | Hydrazine hydrate | 4-(Triisopropylsilyl)-1H-pyrazole | Ethanol | Acetic acid (cat.) | 4 - 8 h | 75 - 90 |

| Isoxazole | Hydroxylamine hydrochloride | 4-(Triisopropylsilyl)isoxazole | Ethanol/Water | Sodium acetate | 6 - 12 h | 70 - 85 |

| Pyrimidine-2-one | Urea | 5-(Triisopropylsilyl)pyrimidin-2(1H)-one | Ethanol | HCl or Lewis Acid | 12 - 24 h | 50 - 70 |

| Pyrimidine-2-thione | Thiourea | 5-(Triisopropylsilyl)pyrimidine-2(1H)-thione | Ethanol | HCl or Lewis Acid | 12 - 24 h | 60 - 80 |

Experimental Protocols

Protocol 1: Synthesis of 4-(Triisopropylsilyl)-1H-pyrazole

This protocol describes the synthesis of 4-(triisopropylsilyl)-1H-pyrazole via the condensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol, absolute

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(triisopropylsilyl)-1H-pyrazole.

Protocol 2: Synthesis of 4-(Triisopropylsilyl)isoxazole

This protocol details the preparation of 4-(triisopropylsilyl)isoxazole from this compound and hydroxylamine hydrochloride.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol/Water mixture (e.g., 4:1)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by silica gel column chromatography to yield pure 4-(triisopropylsilyl)isoxazole.

Protocol 3: Synthesis of 5-(Triisopropylsilyl)pyrimidine-2(1H)-thione

This protocol outlines the synthesis of 5-(triisopropylsilyl)pyrimidine-2(1H)-thione via the condensation of this compound with thiourea. A similar protocol can be followed for the synthesis of the corresponding pyrimidin-2-one using urea.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (or a suitable Lewis acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard workup and purification equipment